![molecular formula C8H5FO3 B8755723 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5FO3. It is a derivative of benzo[d][1,3]dioxole, featuring a fluorine atom at the 6th position and an aldehyde group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of benzo[d][1,3]dioxole followed by formylation. The crude product is often purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 6-Fluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 6-Fluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
6-Chlorobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
6-Methylbenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its bromine, chlorine, or methyl analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C8H5FO3 |
|---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
6-fluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5FO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 |
InChI-Schlüssel |
LOIJRUNLOIAQDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

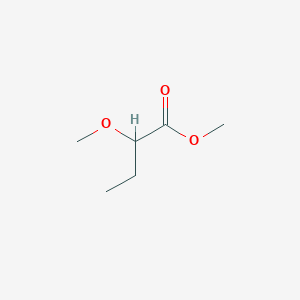


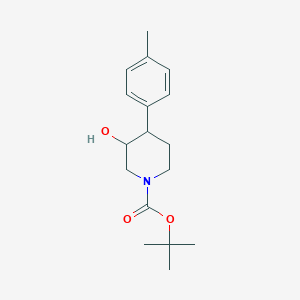
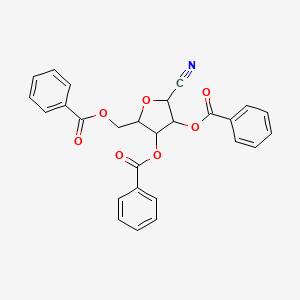

![Carbamic acid, N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-, phenylmethyl ester](/img/structure/B8755704.png)
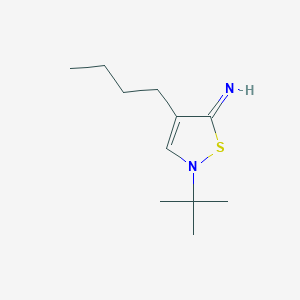

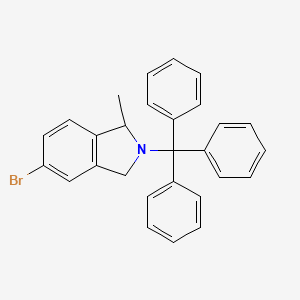
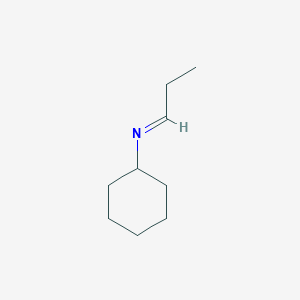

![N-[4-(Methylthio)phenyl]-p-toluenesulfonamide](/img/structure/B8755741.png)
